REACTION_CXSMILES
|
[Na].[Br-].[N+](C1C=CC(C[N+:11]2[CH:32]=[CH:31][C:14]3=[C:15]([C:27](OC)=[O:28])[C:16]4[NH:17][C:18]5[CH:19]=[CH:20][CH:21]=[CH:22][C:23]=5[C:24]=4[C:25]([CH3:26])=[C:13]3[CH:12]=2)=CC=1)([O-])=O.N(C1C=CC(N(C)C)=CC=1)=O.N#N>CO.C(Cl)(Cl)Cl>[OH:28][CH2:27][C:15]1[C:16]2[NH:17][C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][C:23]=3[C:24]=2[C:25]([CH3:26])=[C:13]2[CH:12]=[N:11][CH:32]=[CH:31][C:14]=12 |f:1.2,^1:0|
|
Name
|
|
Quantity
|
170 mg
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
quaternary salt 22
|
Quantity
|
1.78 g
|
Type
|
reactant
|
Smiles
|
[Br-].[N+](=O)([O-])C1=CC=C(C[N+]2=CC=3C(=C(C=4NC=5C=CC=CC5C4C3C)C(=O)OC)C=C2)C=C1
|
Name
|
|
Quantity
|
581 mg
|
Type
|
reactant
|
Smiles
|
N(=O)C1=CC=C(N(C)C)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After the mixture was stirred for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The suspension was evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
the dried residue was dissolved in 100 mL of dry THF
|
Type
|
ADDITION
|
Details
|
To the resulting solution there was added 300 mg of LAH
|
Type
|
ADDITION
|
Details
|
600 mg of LAH was added
|
Type
|
WAIT
|
Details
|
After 20 min the reaction was judged
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
the solid that was collected
|
Type
|
WASH
|
Details
|
was washed thoroughly with five portions of hot CH2Cl2 -MeOH (1:1)
|
Type
|
EXTRACTION
|
Details
|
The aqueous filtrate was extracted with 3×200 mL portions of CH2Cl2
|
Type
|
CONCENTRATION
|
Details
|
The combined organic layers were concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel, first with EtOAc as the eluant
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a small volume
|
Type
|
TEMPERATURE
|
Details
|
cooled, whereupon the desired carbinol
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |